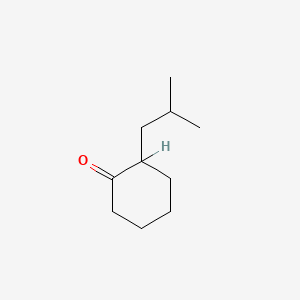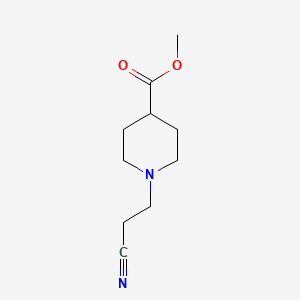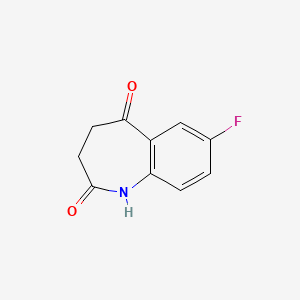
1-Chloro-1-phenyl-propan-2-one
描述
1-Chloro-1-phenyl-propan-2-one is an organic compound with the molecular formula C9H9ClO It is a chlorinated derivative of phenylacetone and is characterized by the presence of a phenyl group attached to a chlorinated propanone structure
作用机制
Target of Action
1-Chloro-1-phenyl-propan-2-one is a complex organic compound that has been used in the synthesis of various molecules, including antidepressants . The primary targets of this compound are likely to be the enzymes and receptors involved in the synthesis and action of these antidepressants.
Mode of Action
It is known to be involved in the synthesis of antidepressant molecules via metal-catalyzed reactions . This suggests that it may interact with its targets to facilitate the formation of key structural motifs in these antidepressants.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the synthesis and action of antidepressants. This compound may play a role in the synthesis of key structural motifs in antidepressants such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others . The downstream effects of these pathways could include the alleviation of symptoms and enhancement of the quality of life for individuals with moderate to severe depression .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role in the synthesis of antidepressants. As part of these reactions, it may contribute to the formation of key structural motifs in these drugs, potentially leading to improved therapeutic outcomes for individuals with depression .
准备方法
1-Chloro-1-phenyl-propan-2-one can be synthesized through several methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . This reaction proceeds under controlled conditions to yield the desired product. Industrial production methods may involve similar routes but are optimized for larger scale production and efficiency.
化学反应分析
1-Chloro-1-phenyl-propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-phenyl-2-propanone.
Reduction Reactions: The compound can be reduced to 1-phenyl-2-propanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or other oxidized derivatives under specific conditions.
Common reagents used in these reactions include aluminum chloride for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1-phenyl-propan-2-one is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of certain medicinal compounds, contributing to drug development and research.
相似化合物的比较
1-Chloro-1-phenyl-propan-2-one can be compared with similar compounds such as:
Phenylacetone: A non-chlorinated analog with similar reactivity but different applications.
1-Phenyl-2-propanone: Another related compound used in similar synthetic applications.
Chloroacetone: A simpler chlorinated ketone used in various chemical reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both a phenyl group and a chlorine atom, which influences its chemical behavior and applications .
属性
IUPAC Name |
1-chloro-1-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPLPFVPPOJDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-35-7 | |
| Record name | NSC38444 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B3383666.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B3383672.png)



![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B3383700.png)




![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)
